Technical Documentation Center

9-Oxa-6-azaspiro[4.5]decan-7-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Oxa-6-azaspiro[4.5]decan-7-one
  • CAS: 1643811-17-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 9-oxa-6-azaspiro[4.5]decan-7-one Analogs

Introduction: The Imperative for Pharmacokinetic Scrutiny of Spirocyclic Scaffolds The 9-oxa-6-azaspiro[4.5]decan-7-one scaffold represents a class of spirocyclic compounds that are of increasing interest in modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Pharmacokinetic Scrutiny of Spirocyclic Scaffolds

The 9-oxa-6-azaspiro[4.5]decan-7-one scaffold represents a class of spirocyclic compounds that are of increasing interest in modern drug discovery. Spirocycles, characterized by two rings linked by a single common atom, introduce a rigid, three-dimensional geometry that can offer significant advantages over traditional flat, aromatic structures.[1][2] This enhanced three-dimensionality (a higher fraction of sp3-hybridized atoms) often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and can lead to better target engagement and selectivity.[2]

However, these unique structural attributes also necessitate a rigorous and early assessment of their pharmacokinetic (PK) properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a primary determinant of its clinical success, with poor pharmacokinetics being a leading cause of attrition in the development pipeline.[3][4] For novel spirocyclic analogs, understanding how their distinct shape and chemical nature influence their journey through the body is not just a regulatory requirement but a foundational pillar of rational drug design.

This guide provides a comprehensive, field-proven framework for the pharmacokinetic profiling of 9-oxa-6-azaspiro[4.5]decan-7-one analogs. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, presenting a tiered, integrated workflow from early in vitro screening to definitive in vivo studies. Each protocol is designed as a self-validating system, ensuring data integrity and enabling confident, data-driven decisions in the progression of drug candidates.

Part 1: Foundational In Vitro ADME Profiling: A Tiered Approach

The initial phase of PK profiling focuses on high-throughput in vitro assays to rapidly assess the fundamental ADME properties of a series of analogs.[5][6] This allows for early identification of liabilities and helps build structure-activity relationships (SAR) to guide medicinal chemistry efforts.

G cluster_1 In Vivo Studies A Absorption (Caco-2 Permeability) Decision1 Candidate Selection Go/No-Go Decision A->Decision1 D Distribution (Plasma Protein Binding) D->Decision1 M Metabolism (Microsomal Stability) M->Decision1 I DDI Risk (CYP450 Inhibition) I->Decision1 PK_Study Rodent PK Study (IV & PO Dosing) Decision1->PK_Study Promising Profile

Caption: Tiered workflow for pharmacokinetic profiling.

A. Absorption: Intestinal Permeability Assessment

The ability of a compound to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose, as these human colon carcinoma cells differentiate into a monolayer that mimics the barrier and transporter functions of the small intestine.[7]

Causality: We employ the Caco-2 model not just to measure passive diffusion but, crucially, to identify whether our analogs are substrates of efflux transporters like P-glycoprotein (P-gp).[6][7] High efflux can severely limit oral absorption, a liability that must be identified and engineered out early.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[8]

  • Monolayer Integrity Verification: The transepithelial electrical resistance (TEER) is measured before the experiment. A TEER value ≥ 200 Ω·cm² confirms the integrity of the cell monolayer.[9] Lucifer yellow, a membrane-impermeant marker, is also used as a control.

  • Transport Experiment (A-to-B): The test analog is added to the apical (AP, upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (BL, lower) chamber, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).[7]

  • Transport Experiment (B-to-A): In a separate set of inserts, the compound is added to the basolateral chamber, and samples are collected from the apical chamber to measure transport back into the "lumen."[7]

  • Quantification: The concentration of the analog in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated for both directions.

    • Efflux Ratio (ER): Calculated as Papp (B-to-A) / Papp (A-to-B).

    • An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter.[7]

Data Presentation: Caco-2 Permeability of 9-oxa-6-azaspiro[4.5]decan-7-one Analogs

Analog IDPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Compound A15.216.11.1High
Compound B1.89.55.3Low (P-gp Substrate)
Compound C0.40.51.3Low
Propranolol25.023.50.9High (Control)
Talinolol0.510.020.0Low (P-gp Control)
B. Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[11] Therefore, determining the extent of PPB is critical for interpreting efficacy and toxicity data.

Causality: We prioritize the Equilibrium Dialysis method, often using a Rapid Equilibrium Dialysis (RED) device, as it is considered the gold standard for minimizing non-specific binding and providing an accurate measure of the true unbound fraction.[11][12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: The test analog is spiked into plasma (human, rat, mouse) at a relevant concentration (e.g., 1-5 µM).[11]

  • Dialysis: The plasma containing the analog is added to one chamber of the RED device insert, which is separated from a buffer-filled chamber by a semipermeable membrane with an 8,000 Da molecular weight cutoff.[13]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[14]

  • Sampling: After incubation, aliquots are taken from both the plasma chamber (containing bound + unbound drug) and the buffer chamber (containing only unbound drug).

  • Quantification: The concentration in both aliquots is measured by LC-MS/MS. A matrix-matched calibration curve is essential for accurate quantification.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Data Presentation: Plasma Protein Binding for Lead Analogs

Analog ID% Unbound (Human Plasma)% Unbound (Rat Plasma)Binding Classification
Compound A12.515.8High
Compound B45.338.9Moderate
Warfarin1.11.5High (Control)
Metoprolol88.285.4Low (Control)
C. Metabolism: Stability and Enzyme Interactions

Metabolism, primarily occurring in the liver, is the body's mechanism for clearing foreign compounds. Assessing metabolic stability and potential interactions with key metabolic enzymes is crucial for predicting a drug's half-life and its potential to cause drug-drug interactions (DDIs).

1. Metabolic Stability

Causality: The liver microsomal stability assay is an efficient first-pass screen to evaluate metabolism by Cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism.[15] This assay provides the intrinsic clearance (Clint), a key parameter used to predict in vivo hepatic clearance.

G Prep Prepare Reaction: Analog + Liver Microsomes + Phosphate Buffer Preinc Pre-incubate at 37°C Prep->Preinc Start Initiate Reaction: Add NADPH Regenerating System Preinc->Start Incubate Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) Start->Incubate Quench Quench Reaction: Add Acetonitrile with Internal Standard Incubate->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. Time, Half-Life (T½), and Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Setup: The test analog (e.g., 1 µM final concentration) is added to a solution containing liver microsomes (human or animal species) in a phosphate buffer.[16]

  • Initiation: The reaction is initiated by adding an NADPH regenerating system, which provides the necessary cofactor for CYP450 enzyme activity.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[16] An internal standard is included in the quench solution for accurate quantification.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent analog.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (T½) and the intrinsic clearance (Clint).

Data Presentation: Metabolic Stability in Human Liver Microsomes

Analog IDHalf-Life (T½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
Compound A1592.4Low
Compound C> 120< 5.8High
Verapamil8173.3Low (Control)
Buspirone6515.0Moderate (Control)

2. Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of CYP enzymes is a major cause of clinical DDIs.[17][18] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, potentially leading to toxic plasma levels. Regulatory agencies require testing against the most clinically relevant isoforms.[19][20]

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)

  • System: Human liver microsomes are used as the enzyme source, as they contain a full complement of CYP enzymes.[17]

  • Incubation: The test analog is pre-incubated at various concentrations (typically an 8-point curve) with the microsomes and a specific probe substrate for a single CYP isoform (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6).[20]

  • Reaction: The reaction is started with NADPH and incubated for a short, optimized time.

  • Analysis: The reaction is quenched, and LC-MS/MS is used to measure the formation of the specific metabolite from the probe substrate.

  • Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The concentration of the test analog that causes 50% inhibition of enzyme activity is determined as the IC₅₀ value.

Data Presentation: CYP450 Inhibition Profile (IC₅₀ Values in µM)

Analog IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Potential
Compound A> 5025.3> 508.91.2High (CYP3A4)
Compound C> 50> 5041.7> 5018.5Low

Part 2: Definitive In Vivo Pharmacokinetic Assessment

Following promising in vitro data, lead candidates are advanced to in vivo studies to understand their behavior in a complete biological system.[21] These studies are essential for determining key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Causality: The choice of animal model is critical for human extrapolation. Rodents (mice or rats) are typically used in early discovery due to their practical advantages and the wealth of historical data.[22][23] The study design must include both intravenous (IV) and oral (PO) administration routes. The IV dose provides a direct measure of systemic clearance and volume of distribution, serving as the 100% bioavailable reference against which the PO dose is compared to determine absolute oral bioavailability (F%).[24]

G Model Select Animal Model (e.g., Sprague-Dawley Rat) Group Assign Dose Groups (IV and PO) Model->Group Dose Administer Compound (e.g., 1 mg/kg IV, 5 mg/kg PO) Group->Dose Sample Collect Blood Samples at Pre-defined Time Points Dose->Sample Process Process Blood to Plasma and Store at -80°C Sample->Process Analyze Quantify Drug Concentration in Plasma using LC-MS/MS Process->Analyze PK_Calc Perform Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC, T½, F% Analyze->PK_Calc

Caption: General workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are often used.[24][25] Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: The compound is administered as a bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group: The compound is administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[26]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: A robust, validated LC-MS/MS method is used to accurately quantify the concentration of the analog in the plasma samples.[10][27]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key In Vivo Pharmacokinetic Parameters for Compound C in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (Maximum Concentration)258 ng/mL412 ng/mL
Tmax (Time to Cmax)0.08 hr1.0 hr
AUC₀₋inf (Area Under the Curve)675 nghr/mL2010 nghr/mL
(Terminal Half-Life)4.5 hr4.8 hr
Cl (Systemic Clearance)24.7 mL/min/kg-
Vss (Volume of Distribution at Steady State)9.2 L/kg-
F% (Absolute Oral Bioavailability)-59%

Conclusion

The comprehensive pharmacokinetic profiling of 9-oxa-6-azaspiro[4.5]decan-7-one analogs, or any novel chemical series, is a multi-faceted endeavor that forms the bedrock of successful drug development. By employing a strategic, tiered approach that integrates robust in vitro screening assays with definitive in vivo studies, researchers can build a deep understanding of a compound's ADME properties. This guide outlines the critical experimental protocols and, more importantly, the scientific rationale that transforms raw data into actionable insights. This disciplined, hypothesis-driven approach enables medicinal chemists to optimize for favorable PK properties, mitigate risks of clinical failure, and ultimately accelerate the journey of a promising molecule from the bench to the bedside.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • PubMed. (1981). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • PubMed. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • PMC. (n.d.). Role of animal models in biomedical research: a review. Retrieved from [Link]

  • PubMed. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies?. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Oxford Academic. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (2024). Small Animal In Vivo PK Service. Retrieved from [Link]

  • NCBI. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

  • LCGC International. (2026). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • YouTube. (2022). Webinar: Designing Your In Vivo Studies. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. Retrieved from [Link]

  • PMC. (n.d.). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Retrieved from [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PubChem. (n.d.). 9-Oxa-6-azaspiro[4.5]decane. Retrieved from [Link]

  • NextSDS. (n.d.). 9-oxa-6-azaspiro[4.5]decan-7-one — Chemical Substance Information. Retrieved from [Link]

  • Unknown Source. (n.d.). 9-Oxa-6-azaspiro[4.5]decan-7-One: A Powerful Chemical Compound. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 9-Oxa-6-azaspiro[4.5]decan-7-one

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 9-oxa-6-azaspiro[4.5]decan-7-one, a spirocyclic γ-lactam of significant interest in medicinal chemistry and drug discovery. Spir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 9-oxa-6-azaspiro[4.5]decan-7-one, a spirocyclic γ-lactam of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds, particularly those incorporating heteroatoms, are prized for their rigid, three-dimensional structures that can lead to enhanced biological activity and target selectivity. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. The synthesis is based on a proposed two-step sequence, commencing with a Passerini three-component reaction to assemble the core structure, followed by an intramolecular aminolysis-lactamization to construct the desired spiro-γ-lactam. This guide provides in-depth technical details, explains the causality behind experimental choices, and is supported by authoritative references.

Introduction

Spiro-γ-lactams are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their unique spirocyclic core imparts a conformational rigidity that is highly desirable in drug design, as it can lead to improved binding affinity and selectivity for biological targets. The 9-oxa-6-azaspiro[4.5]decan-7-one scaffold, in particular, combines the key structural features of a lactam, an ether, and a spirocenter, making it a valuable building block for the synthesis of novel therapeutic agents.

While a direct, published synthesis for 9-oxa-6-azaspiro[4.5]decan-7-one is not extensively documented, this protocol outlines a highly plausible and efficient synthetic route based on well-established and versatile chemical transformations. The chosen strategy leverages the power of multicomponent reactions to rapidly build molecular complexity, followed by a robust cyclization to yield the target spirocycle.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 9-oxa-6-azaspiro[4.5]decan-7-one is proposed to proceed via a two-step sequence:

  • Passerini Three-Component Reaction: This key step involves the reaction of tetrahydrofuran-4-one, an N-protected amino acid (N-Boc-glycine), and an isocyanide (e.g., tert-butyl isocyanide) to form an α-acyloxy amide intermediate. The Passerini reaction is a powerful tool in combinatorial chemistry, known for its high atom economy and the ability to generate complex molecules in a single step from simple starting materials.[1][2][3][4]

  • Deprotection and Intramolecular Aminolysis-Lactamization: The N-Boc protecting group of the α-acyloxy amide intermediate is removed under acidic conditions. The resulting free amine then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to the formation of the desired γ-lactam ring of 9-oxa-6-azaspiro[4.5]decan-7-one. This type of cyclization is a common and effective method for the synthesis of lactams.[5][6]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Passerini Reaction A Tetrahydrofuran-4-one D α-Acyloxy Amide Intermediate A->D + B N-Boc-glycine B->D + C tert-Butyl isocyanide C->D + E 9-Oxa-6-azaspiro[4.5]decan-7-one D->E Deprotection & Cyclization

Caption: Proposed two-step synthesis of 9-oxa-6-azaspiro[4.5]decan-7-one.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
Tetrahydrofuran-4-oneC4H6O286.0922929-52-8Sigma-Aldrich≥95%
N-Boc-glycineC7H13NO4175.184530-20-5Sigma-Aldrich99%
tert-Butyl isocyanideC5H9N83.137188-38-7Sigma-Aldrich98%
Dichloromethane (DCM)CH2Cl284.9375-09-2Fisher ScientificAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)C2HF3O2114.0276-05-1Sigma-Aldrich99%
Saturated Sodium BicarbonateNaHCO384.01144-55-8Fisher ScientificACS Grade
Anhydrous Sodium SulfateNa2SO4142.047757-82-6Fisher ScientificACS Grade
Ethyl AcetateC4H8O288.11141-78-6Fisher ScientificACS Grade
HexanesC6H1486.18110-54-3Fisher ScientificACS Grade

3.2. Step 1: Synthesis of the α-Acyloxy Amide Intermediate via Passerini Reaction

Rationale: This step utilizes a well-established multicomponent reaction to efficiently assemble the carbon-nitrogen backbone and introduce the necessary functional groups for the subsequent cyclization. The use of N-Boc-glycine provides a protected amine that prevents unwanted side reactions.

G cluster_0 Passerini Reaction Mechanism A Tetrahydrofuran-4-one + N-Boc-glycine B H-bonded complex A->B Hydrogen bonding D Nitrilium ion intermediate B->D + tert-Butyl isocyanide C tert-Butyl isocyanide E α-Acyloxy Amide Product D->E Intramolecular rearrangement

Caption: Simplified mechanism of the Passerini three-component reaction.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tetrahydrofuran-4-one (1.0 g, 11.6 mmol, 1.0 eq).

  • Dissolve the ketone in 30 mL of anhydrous dichloromethane (DCM).

  • To this solution, add N-Boc-glycine (2.24 g, 12.8 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.45 mL, 12.8 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to yield the α-acyloxy amide intermediate as a viscous oil or solid.

Expected Yield: 70-85%

3.3. Step 2: Deprotection and Intramolecular Lactamization

Rationale: The acidic removal of the Boc protecting group liberates the primary amine, which is then positioned to undergo a favorable intramolecular cyclization to form the thermodynamically stable five-membered γ-lactam ring.

Procedure:

  • Dissolve the purified α-acyloxy amide intermediate (1.0 g, 2.9 mmol, 1.0 eq) in dichloromethane (10 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.2 mL, 29.0 mmol, 10.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel (gradient elution: 50-100% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane) to afford 9-oxa-6-azaspiro[4.5]decan-7-one as a solid.

Expected Yield: 60-75%

Characterization of 9-Oxa-6-azaspiro[4.5]decan-7-one

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Peaks corresponding to the spirocyclic core protons and the lactam N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the lactam, the spiro-carbon, and other carbons of the heterocyclic rings.
Mass Spec (HRMS) Calculated m/z for C8H13NO2 [M+H]⁺: 156.1019, Found: [Value to be determined experimentally].
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹) and the lactam C=O stretch (around 1680 cm⁻¹).
Melting Point To be determined experimentally.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Isocyanides are toxic and have a strong, unpleasant odor. Handle in a fume hood and quench any residual isocyanide with an acidic solution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 9-oxa-6-azaspiro[4.5]decan-7-one. The proposed two-step sequence, utilizing a Passerini three-component reaction followed by an intramolecular aminolysis-lactamization, offers an efficient and logical approach to this valuable spirocyclic scaffold. The provided experimental details, rationale, and characterization guidelines are intended to enable researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

  • Mohapatra, D. K., et al. (2006). Synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin. Tetrahedron Letters, 47(34), 6031–6035.
  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593.
  • Li, G., et al. (2018). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Zhu, J., et al. (2015). Multicomponent Reactions in Organic Synthesis. Wiley-VCH.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi and Passerini Reactions. European Journal of Organic Chemistry, 2009(21), 3539-3549.
  • Scott, M. A., & Hlasta, D. J. (2009). Spirocyclic Lactams by Intramolecular Cyclization of Isocyanates. The Journal of Organic Chemistry, 74(2), 810-813.
  • PubChem. (n.d.). 9-oxa-6-azaspiro[4.5]decan-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][7]deca-6,9-diene-3,8-dione Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The 100 facets of the Passerini reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-. Retrieved from [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirobicyclic β‐lactone‐γ‐lactam segment of oxazolomycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules with spiro‐γ‐lactam scaffolds. Retrieved from [Link]

  • ACS Publications. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2015). Total Synthesis of Gelsemoxonine through a Spirocyclopropane Isoxazolidine Ring Contraction. Retrieved from [Link]

Sources

Application

using 9-oxa-6-azaspiro[4.5]decan-7-one as a building block in medicinal chemistry

Application Note: 9-oxa-6-azaspiro[4.5]decan-7-one as a Conformationally Restricted Building Block in Medicinal Chemistry Executive Summary The drive toward higher clinical success rates in modern drug discovery has nece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 9-oxa-6-azaspiro[4.5]decan-7-one as a Conformationally Restricted Building Block in Medicinal Chemistry

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has necessitated a paradigm shift away from flat, sp²-rich aromatic scaffolds toward complex, three-dimensional architectures. 9-oxa-6-azaspiro[4.5]decan-7-one is a highly versatile, spirocyclic building block that perfectly aligns with this strategy. Featuring a morpholin-3-one core spiro-fused to a cyclopentane ring, this compound provides a rigid, metabolically stable framework with an exceptionally high fraction of sp³ carbons ( Fsp3​ ). This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for incorporating this spirocycle into advanced lead optimization campaigns.

Physicochemical & Structural Profiling

To effectively utilize 9-oxa-6-azaspiro[4.5]decan-7-one, it is critical to understand its baseline properties. The spiro-fusion at the C5 position inherently restricts the conformational flexibility of the morpholinone ring, while the cyclopentane moiety provides a defined lipophilic vector.

PropertyValue / Description
Chemical Name 9-oxa-6-azaspiro[4.5]decan-7-one
CAS Number 1643811-17-9 [3]
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES C1CCC2(C1)COCC(=O)N2
Fsp3​ (Saturation) 0.875 (7 out of 8 carbons are sp³ hybridized)
Hydrogen Bond Donors 1 (Lactam NH)
Hydrogen Bond Acceptors 2 (Lactam Carbonyl, Ether Oxygen)

Mechanistic Insights: The "Escape from Flatland" Paradigm

The strategic inclusion of 9-oxa-6-azaspiro[4.5]decan-7-one in a medicinal chemistry campaign is driven by three core mechanistic advantages:

  • Enhanced Clinical Attrition Profiles ( Fsp3​ ): As established by Lovering et al., increasing the saturation ( Fsp3​ ) of drug candidates correlates strongly with improved solubility, reduced off-target promiscuity, and higher progression rates from discovery to clinical approval [1]. With an Fsp3​ of 0.875, this building block dramatically increases the 3D character of any appended pharmacophore.

  • Metabolic Shielding: The spiro-cyclopentane ring is positioned directly adjacent to the morpholinone nitrogen (C5). This creates significant steric bulk that shields the nitrogen lone pair and adjacent C–H bonds. When the lactam is reduced to a secondary amine, this steric hindrance effectively blunts Cytochrome P450-mediated N-dealkylation and oxidation, a common metabolic liability in standard piperidine or morpholine rings.

  • Conformational Rigidity: The spiro-fusion locks the spatial arrangement of the hydrogen-bond accepting oxygen and the lipophilic cyclopentane ring. This rigidity reduces the entropic penalty upon binding to a target protein's active site, often leading to increased binding affinity ( ΔG ).

Pharmacophore Core 9-oxa-6-azaspiro[4.5]decan-7-one Morph Morpholin-3-one Ring (H-Bonding & Polarity) Core->Morph Contributes Cyclo Cyclopentane Ring (Lipophilic Bulk) Core->Cyclo Contributes Spiro Spirocyclic Quaternary Center (Conformational Rigidity) Core->Spiro Features Outcome1 Receptor Interaction Morph->Outcome1 Target Binding Outcome2 Metabolic Shielding Cyclo->Outcome2 Hydrophobic Fit Outcome3 Clinical Success Rate Spiro->Outcome3 Improved Fsp3

Caption: Pharmacophore mapping and structural logic of the 9-oxa-6-azaspiro[4.5]decan-7-one scaffold.

Synthetic Workflows & Applications

The bifunctional nature of 9-oxa-6-azaspiro[4.5]decan-7-one allows it to be utilized in two primary synthetic trajectories:

  • Trajectory 1 (Lactam Functionalization): The lactam nitrogen can undergo N-alkylation or Buchwald-Hartwig cross-coupling to yield rigid, neutral N-substituted morpholinones.

  • Trajectory 2 (Amine Liberation): The carbonyl can be reduced to yield the corresponding secondary amine (9-oxa-6-azaspiro[4.5]decane). This highly basic, sterically hindered amine can then be utilized in amide couplings or reductive aminations to generate CNS-penetrant or targeted therapeutics [2].

Workflow A 9-oxa-6-azaspiro[4.5]decan-7-one (Starting Material) B N-Alkylation / Arylation (Base/Catalyst) A->B Electrophile C Lactam Reduction (LAH / THF) A->C Reduction D N-Substituted Morpholinone (Target Scaffold) B->D Workup E 9-oxa-6-azaspiro[4.5]decane (Secondary Amine Core) C->E Fieser Workup

Caption: Primary synthetic derivatization workflows for 9-oxa-6-azaspiro[4.5]decan-7-one.

Detailed Experimental Protocols

Protocol A: Reduction to 9-oxa-6-azaspiro[4.5]decane using LAH

This protocol describes the reduction of the lactam to the corresponding secondary amine, a critical intermediate for synthesizing complex N-heterocyclic carboxamides [2].

Causality & Expert Note: Lithium Aluminum Hydride (LAH) is required because milder reducing agents (like NaBH₄) cannot reduce the highly stable amide carbonyl. A strict Fieser workup is implemented to prevent the formation of a gelatinous aluminum hydroxide emulsion, which would otherwise trap the highly polar, water-soluble morpholine product and decimate the yield.

Materials:

  • 9-oxa-6-azaspiro[4.5]decan-7-one (500 mg, 3.22 mmol)

  • Lithium Aluminum Hydride (LAH), 1.0 M solution in THF (9.7 mL, 9.67 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • 15% aqueous NaOH solution

  • Deionized Water

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve 9-oxa-6-azaspiro[4.5]decan-7-one (500 mg) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the 1.0 M LAH solution (9.7 mL) dropwise over 10 minutes. Self-Validation: Vigorous bubbling (H₂ gas evolution) should be observed. If no bubbling occurs, the LAH may be degraded.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor completion via LC-MS (Target m/z : 142.1 [M+H]⁺).

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Dilute with 10 mL of diethyl ether. Carefully quench by adding sequentially:

    • 0.37 mL of distilled H₂O (dropwise).

    • 0.37 mL of 15% aqueous NaOH.

    • 1.10 mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15 minutes at room temperature until the aluminum salts precipitate as a granular, stark-white solid.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 9-oxa-6-azaspiro[4.5]decane as a pale yellow oil.

Protocol B: N-Alkylation of the Morpholinone Core

This protocol outlines the direct functionalization of the lactam nitrogen to build extended scaffolds while retaining the carbonyl hydrogen-bond acceptor.

Materials:

  • 9-oxa-6-azaspiro[4.5]decan-7-one (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Alkyl/Benzyl Halide (Electrophile) (1.2 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under nitrogen. Slowly add a solution of 9-oxa-6-azaspiro[4.5]decan-7-one in DMF. Stir for 30 minutes until H₂ evolution ceases, indicating complete formation of the sodium amide salt.

  • Alkylation: Add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: TLC (typically 5% MeOH in DCM) should show the disappearance of the highly polar lactam starting material and the emergence of a higher-Rf product spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography to yield the N-alkylated spirocycle.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.
Method

Application Note: Incorporation of 9-Oxa-6-azaspiro[4.5]decan-7-one into Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Conformational restriction, metabolic stability, and synthetic integration of spirocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Conformational restriction, metabolic stability, and synthetic integration of spirocyclic scaffolds.

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds represents a defining paradigm shift in modern drug discovery, often referred to as the "escape from flatland"[1]. Spirocyclic scaffolds—characterized by two rings fused at a single tetrahedral carbon—are exceptional structural tools for fine-tuning a molecule's conformational and physicochemical properties[2]. Among these, morpholinone-derived spirocycles have emerged as privileged structures for the design of advanced peptidomimetics[3].

This technical guide details the mechanistic rationale and provides validated experimental protocols for the incorporation of 9-oxa-6-azaspiro[4.5]decan-7-one (CAS: 1643811-17-9) into peptide backbones[4]. By utilizing this specific scaffold, researchers can restrict backbone geometry, orient pharmacophores in spatially defined vectors, and significantly enhance the proteolytic stability of therapeutic candidates[5][6].

Mechanistic Causality: The Role of the Spirocyclic Scaffold

Linear peptides inherently suffer from rapid proteolytic degradation and poor membrane permeability due to exposed amide bonds and high conformational flexibility. The incorporation of 9-oxa-6-azaspiro[4.5]decan-7-one addresses these limitations through three distinct mechanisms:

  • Conformational Restriction ( ϕ / ψ Lock): The sp³ character of the spiro center (C5) positions the cyclopentane ring orthogonally to the morpholinone plane[5]. When incorporated into a peptide, this rigidified geometry severely restricts the local dihedral angles. This restriction forces the peptide out of a random coil state, pre-organizing it into specific secondary structures (such as Type II β -turns) that reduce the entropic penalty of binding to protein-protein interaction (PPI) targets[3][7].

  • Proteolytic Shielding: Natural proteases require peptides to adopt an extended conformation to dock seamlessly into their catalytic clefts. The bulky, orthogonal cyclopentane ring of 9-oxa-6-azaspiro[4.5]decan-7-one acts as a steric shield. It physically occludes adjacent amide bonds, preventing the extended conformation required for enzymatic cleavage[1][2].

  • Physicochemical Optimization: The morpholinone oxygen (O9) provides a defined, directional hydrogen-bond acceptor, while the aliphatic cyclopentane ring increases local lipophilicity. This precise balance improves membrane permeability and overall bioavailability compared to unmodified linear peptides[1][6].

Mechanism cluster_0 Standard Linear Peptide cluster_1 Spirocyclic Peptidomimetic L1 Extended Conformation L2 Protease Active Site Docking L1->L2 L3 Rapid Amide Hydrolysis L2->L3 S1 Orthogonal Spiro-Projection S2 Steric Shielding of Amide Bonds S1->S2 S3 Protease Evasion (High Stability) S2->S3

Fig 1: Mechanistic pathway of protease evasion enabled by spirocyclic conformational restriction.

Quantitative Profiling

The following table summarizes the typical structural and pharmacokinetic improvements observed when replacing a standard hydrophobic N-terminal residue (e.g., Proline or Leucine) with the 9-oxa-6-azaspiro[4.5]decan-7-one scaffold.

PropertyStandard Linear PeptideSpirocyclic PeptidomimeticCausality / Mechanism
Serum Half-Life ( t1/2​ ) < 30 minutes> 12 hoursSteric shielding of amide bonds prevents protease docking[1][2].
Apparent Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)Increased lipophilicity from the spiro-fused cyclopentane ring[5].
Dihedral Angle ( ϕ ) Highly variable (random coil)Restricted (approx. −60∘ to −90∘ )Orthogonal spiro-projection locks the backbone geometry[3][5].
Target Affinity ( Kd​ ) BaselineUp to 10-fold improvementPre-organization reduces the entropic penalty of target binding[1].

Experimental Protocols

To utilize the commercially available 9-oxa-6-azaspiro[4.5]decan-7-one in standard Fmoc-Solid Phase Peptide Synthesis (SPPS), the secondary lactam nitrogen (N6) must be functionalized. Direct coupling of the highly hindered secondary lactam to a peptide is inefficient; therefore, we alkylate the nitrogen with an acetate group. This provides a flexible linker terminating in a carboxylic acid, converting the scaffold into a highly reactive N-terminal capping building block.

Protocol A: Synthesis of the SPPS-Ready Building Block

Target Molecule: 2-(7-oxo-9-oxa-6-azaspiro[4.5]decan-6-yl)acetic acid

Step 1: Deprotonation

  • Dissolve 9-oxa-6-azaspiro[4.5]decan-7-one (1.0 eq, 10 mmol) in 30 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is required to fully deprotonate the sterically hindered secondary lactam, generating a highly nucleophilic nitrogen anion. Stir for 30 minutes.

Step 2: Alkylation

  • Add tert-butyl bromoacetate (1.1 eq) dropwise to the cooled solution.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the tert-butyl ester intermediate.

Step 3: Deprotection

  • Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (20 mL total volume).

  • Stir at room temperature for 2 hours to quantitatively cleave the tert-butyl group.

  • Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the free carboxylic acid building block. Filter and dry under high vacuum.

Workflow A 9-oxa-6-azaspiro[4.5] decan-7-one B N-Alkylation (t-Butyl bromoacetate) A->B Step 1 C Ester Hydrolysis (TFA/DCM) B->C Step 2 D SPPS Coupling (HATU/DIPEA) C->D Step 3

Fig 2: Synthetic workflow for converting the spirocycle into an SPPS-compatible building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The synthesized carboxylic acid building block is sterically hindered by the adjacent spiro-cyclopentane ring. Standard coupling reagents (e.g., HBTU) may lead to incomplete reactions. High-efficiency coupling using HATU/HOAt is mandatory.

Step 1: Resin Preparation

  • Swell the resin-bound peptide (bearing a free N-terminal amine, 0.1 mmol scale) in DMF for 30 minutes in a solid-phase synthesis reactor.

Step 2: Activation & Coupling

  • In a separate vial, dissolve the spirocyclic building block (3.0 eq, 0.3 mmol) in 2 mL of DMF.

  • Add HATU (2.9 eq) and HOAt (3.0 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) and stir for 5 minutes to generate the highly reactive OAt-active ester.

  • Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours.

Step 3: Self-Validation (Kaiser Test)

  • Withdraw a few resin beads, wash with DCM, and perform a Kaiser test.

  • Causality Check: A blue color indicates unreacted primary amines (incomplete coupling). If positive, drain the reagents and repeat Step 2. A yellow/colorless result validates complete amide bond formation.

  • Proceed to standard global cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to release the spirocyclic peptidomimetic from the resin.

References

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available at:[Link][1]

  • Taylor & Francis. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at:[Link][2][5]

  • PubMed Central (PMC). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Available at:[Link][3][7]

  • Google Patents. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders. Available at:[6]

Sources

Application

Application Notes and Protocols for the Catalytic Cross-Coupling of 9-Oxa-6-azaspiro[4.5]decan-7-one Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold The 9-oxa-6-azaspiro[4.5]decan-7-one core represents a valuable three-dimensional scaffold in medicinal chemistry. Its rigid, spirocyclic structure is of gre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 9-oxa-6-azaspiro[4.5]decan-7-one core represents a valuable three-dimensional scaffold in medicinal chemistry. Its rigid, spirocyclic structure is of great interest for the development of novel therapeutics, as such frameworks can effectively orient substituents into biologically relevant space, potentially leading to enhanced potency and selectivity.[1] The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and identifying clinical candidates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are transformative tools in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[2][3] These reactions offer a broad substrate scope and functional group tolerance, making them ideal for the late-stage diversification of complex molecules.

This guide provides a detailed, practical framework for the derivatization of the 9-oxa-6-azaspiro[4.5]decan-7-one scaffold using a two-step synthetic strategy. As direct cross-coupling on the parent lactam is not feasible, we propose the synthesis of a key halogenated intermediate, which can then serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions. The protocols described herein are based on well-established methodologies for analogous lactam systems and are intended to serve as a robust starting point for researchers in this field.[4][5][6]

Proposed Synthetic Strategy: A Two-Step Approach to Diversification

Our proposed strategy involves two key stages:

  • Synthesis of a Versatile Intermediate: The introduction of a halogen, specifically bromine, at the α-position to the lactam carbonyl (C8) to generate 8-bromo-9-oxa-6-azaspiro[4.5]decan-7-one . This intermediate is designed to be a reactive electrophile in subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: The use of the α-bromo lactam intermediate in Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce diverse aryl, heteroaryl, and amine substituents.

The overall workflow is depicted below:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cross-Coupling Diversification Start 9-Oxa-6-azaspiro[4.5]decan-7-one Intermediate 8-Bromo-9-oxa-6-azaspiro[4.5]decan-7-one Start->Intermediate α-Bromination Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Product_Aryl 8-Aryl-Substituted Product Suzuki->Product_Aryl R-B(OH)₂ Product_Amine 8-Amino-Substituted Product Buchwald->Product_Amine R¹R²NH

Caption: Proposed workflow for the functionalization of the spirocycle.

Part 1: Synthesis of the Key Intermediate: 8-Bromo-9-oxa-6-azaspiro[4.5]decan-7-one

The introduction of a bromine atom at the α-position of the lactam is a critical first step. This can be achieved by generating the lactam enolate followed by quenching with an electrophilic bromine source.

Protocol 1: α-Bromination of 9-Oxa-6-azaspiro[4.5]decan-7-one

This protocol is adapted from established procedures for the α-halogenation of amides and lactams.[5][7]

Materials:

  • 9-Oxa-6-azaspiro[4.5]decan-7-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 9-oxa-6-azaspiro[4.5]decan-7-one (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and stir to dissolve the starting material completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Expert Insight: The slow addition of the strong base (LDA) at low temperature is crucial to ensure complete and regioselective deprotonation at the α-carbon, forming the lithium enolate while minimizing side reactions.

  • Bromination: In a separate flask, dissolve NBS (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The characteristic yellow color of the enolate solution should dissipate upon addition. Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and EtOAc. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/EtOAc is recommended) to afford the desired 8-bromo-9-oxa-6-azaspiro[4.5]decan-7-one.

Part 2: Catalytic Cross-Coupling Reactions of the Brominated Intermediate

With the key α-bromo lactam in hand, a wide array of substituents can be introduced using palladium catalysis.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds, ideal for introducing aryl or heteroaryl moieties at the C8 position.[4][8]

Catalytic Cycle Overview:

G Pd0 Pd(0)L₂ OA Oxidative Addition PdII_A R¹(Br)Pd(II)L₂ OA->PdII_A TM Transmetalation PdII_A->TM PdII_B R¹(R²)Pd(II)L₂ TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Boronate R²-B(OR)₂⁻ Base Base Base->TM Activates Boronic Acid Halide R¹-Br Halide->OA

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 8-Bromo-9-oxa-6-azaspiro[4.5]decan-7-one

This protocol is based on established methods for the α-arylation of lactams.[9][10]

Materials:

  • 8-Bromo-9-oxa-6-azaspiro[4.5]decan-7-one (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the 8-bromo lactam (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand (4-10 mol%). Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required for coupling with sterically hindered or electron-rich partners, as they promote both oxidative addition and reductive elimination steps.[11]

  • Degassing: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(0) is the active species. Pd(II) sources are reduced in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the catalytic cycle.[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base activates the boronic acid to form a more nucleophilic boronate species.[12]
Solvent Toluene, 1,4-Dioxane, THF (often with H₂O)The choice of solvent affects solubility and reaction rates.
Temperature 80 - 110 °CSufficient thermal energy is typically required for efficient catalysis.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C8 position, a key transformation for accessing novel chemical space.[13][14]

Catalytic Cycle Overview:

G Pd0 Pd(0)L₂ OA Oxidative Addition PdII_A R¹(Br)Pd(II)L₂ OA->PdII_A Amine_Coord Amine Coordination PdII_A->Amine_Coord PdII_B [R¹(HNR²R³)Pd(II)L₂]⁺Br⁻ Amine_Coord->PdII_B Deprot Deprotonation PdII_B->Deprot PdII_C R¹(NR²R³)Pd(II)L₂ Deprot->PdII_C RE Reductive Elimination PdII_C->RE RE->Pd0 Catalyst Regeneration Product R¹-NR²R³ RE->Product Amine R²R³NH Amine->Amine_Coord Base Base Base->Deprot Halide R¹-Br Halide->OA

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 8-Bromo-9-oxa-6-azaspiro[4.5]decan-7-one

This protocol is based on established methods for the C-N coupling with α-halo amides.[5][15]

Materials:

  • 8-Bromo-9-oxa-6-azaspiro[4.5]decan-7-one (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like tBuXPhos-Pd-G3)

  • Ligand (e.g., BINAP, Xantphos, tBuXPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq) and the 8-bromo lactam (1.0 eq).

  • Solvent and Amine: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq). Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle. However, for base-sensitive substrates, weaker bases like K₃PO₄ can be effective, often requiring more specialized ligands.[14]

  • Heating: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Workup: Cool the reaction to room temperature. Quench carefully with water (if using NaOt-Bu) and dilute with an organic solvent (e.g., EtOAc).

  • Filtration (Optional): If the reaction mixture contains significant inorganic salts, it may be beneficial to filter it through a pad of Celite®, washing with the organic solvent.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Typical Buchwald-Hartwig Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.
Ligand BINAP, Xantphos, tBuXPhosLigand choice is crucial and depends on the amine coupling partner.[14]
Base NaOt-Bu, LHMDS, K₃PO₄A strong, non-nucleophilic base is generally required.[11]
Solvent Toluene, 1,4-DioxaneAprotic solvents are necessary to avoid reaction with the strong base.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.

Conclusion

The strategic derivatization of the 9-oxa-6-azaspiro[4.5]decan-7-one scaffold via a halogenated intermediate opens the door to a vast and diverse chemical space. The protocols outlined in this guide for α-bromination, followed by Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, provide a logical and experimentally sound roadmap for researchers. By leveraging these powerful catalytic methods, scientists can efficiently generate libraries of novel analogues for biological screening, accelerating the journey of drug discovery and development.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Cesare, V., Lyons, T. M., & Lengyel, I. (2002). A High-Yielding General Synthesis of α-Lactams. Synthesis, 2002(12), 1716-1720. [Link]

  • Al-Ghorbani, M., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme Chemistry, Synlett 2024; 35(09): 1025-1032. [Link]

  • Bandyopadhyay, D., et al. (2023). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Nolan, S. P., et al. (2017). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]

  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Advanced Synthesis & Catalysis. [Link]

  • Chen, C. Y., et al. (2024). Palladium-Catalyzed α-Arylation of Meyers's Chiral Bicyclic Lactams and a Deprotonative Ring-Opening Sideline. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-lactams (aziridinones). [Link]

  • Campos, K. R., et al. (2019). Palladium-Catalyzed Construction of Quaternary Stereocenters by Enantioselective Arylation of γ-Lactams With Aryl Chlorides and Bromides. PubMed. [Link]

  • D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen. [Link]

  • Lee, J., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry. [Link]

  • Vedejs, E., & Singleton, D. A. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Hartwig, J. F., et al. (1999). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Hartwig Group. [Link]

  • ResearchGate. (2014). Stereoselective Suzuki Coupling Reaction of an alpha-Bromo-alpha-fluoro-beta-lactam. [Link]

  • Lee, J., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journals. [Link]

  • Hartwig, J. F., et al. (1999). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry. [Link]

  • Bandyopadhyay, D., et al. (2023). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Wang, D., et al. (2022). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. [Link]

  • ResearchGate. (2002). A High-Yielding General Synthesis of α-Lactams. [Link]

  • Goti, G., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • ResearchGate. (2018). Synthesis of α‐bromo‐β‐lactams 1′a–d and α‐bromo α‐fluoro‐β‐lactams, 1 a–1 j. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Organic Letters. [Link]

  • ResearchGate. (2021). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]

  • Cesare, V., et al. (2002). A stable α-lactam reagent for bioconjugation and proteomic profiling. ChemRxiv. [Link]

  • Lactam. In: Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Organic Synthesis Innovation Portal. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Vedejs, E., & Singleton, D. A. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Le, V. A., & Srola, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Sotomayor, N., & Lete, E. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Wisniewski, S. R., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. [Link]

Sources

Method

Application Note: In Vitro Evaluation Protocols for 9-Oxa-6-azaspiro[4.5]decan-7-one Derivatives in CNS Drug Discovery

Audience: Researchers, scientists, and drug development professionals Focus: Central Nervous System (CNS) target engagement, Blood-Brain Barrier (BBB) permeability, and metabolic stability. Introduction: The Strategic Ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Central Nervous System (CNS) target engagement, Blood-Brain Barrier (BBB) permeability, and metabolic stability.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the clinical success rate of drug candidates. High Fsp3 correlates with enhanced aqueous solubility, reduced off-target promiscuity, and improved pharmacokinetic profiles[1][2].

The compound 9-oxa-6-azaspiro[4.5]decan-7-one (CAS 1643811-17-9) represents a highly versatile spirocyclic scaffold. By fusing a lactam/carbamate-like ring system with a saturated oxane ring, this scaffold serves as a conformationally restricted, three-dimensional bioisostere for traditional flat heterocycles like morpholines or piperazines[3]. In the context of Central Nervous System (CNS) drug discovery—such as the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s Disease—this scaffold provides distinct advantages in passive brain penetrance and protection against Cytochrome P450 (CYP450)-mediated metabolism.

This application note details a self-validating in vitro screening cascade designed to evaluate the permeability, metabolic stability, and biochemical target engagement of novel 9-oxa-6-azaspiro[4.5]decan-7-one derivatives.

Workflow A 9-Oxa-6-azaspiro[4.5]decan-7-one Derivatives B PAMPA-BBB Permeability Assay A->B CNS Penetration C HLM Metabolic Stability Assay B->C Peff > 4 x 10^-6 cm/s D TR-FRET LRRK2 Kinase Assay C->D t1/2 > 60 min

Figure 1: In vitro screening cascade for evaluating spirocyclic CNS drug candidates.

In Vitro Assay Protocols

Protocol A: PAMPA-BBB (Blood-Brain Barrier Permeability)

Causality & Rationale: To effectively inhibit CNS targets like LRRK2, compounds must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes porcine brain lipid (PBL) to mimic the exact lipid composition of the human BBB. This provides a high-throughput, cell-free permeation model that isolates passive diffusion from active transport mechanisms[4][5].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve 20 mg of porcine polar brain lipid (PBL) in 1 mL of dodecane to create a 2% (w/v) lipid solution.

  • Membrane Coating: Apply 4 µL of the 2% PBL solution to the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor plate.

  • Donor Assembly: Prepare a 10 µM solution of the 9-oxa-6-azaspiro[4.5]decan-7-one derivative in PBS (pH 7.4) containing 1% DMSO. Dispense 300 µL of this solution into the donor wells.

  • Acceptor Assembly: Dispense 200 µL of fresh PBS (pH 7.4) into the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate to form a "sandwich." Incubate at room temperature (22°C) for exactly 4 hours. Critical Step: Do not agitate the plates; maintaining the unstirred water layer (UWL) is essential for accurate Peff calculation.

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. A reference compound (e.g., Verapamil for high permeability, Atenolol for low permeability) must be included to validate the assay run.

  • Calculation: Calculate the effective permeability ( Peff​ ) using the standard PAMPA non-sink equation. Compounds with Peff​>4.0×10−6 cm/s are classified as highly BBB permeable.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: Flat heterocycles are highly susceptible to CYP450-mediated oxidation at adjacent carbon atoms. The spirocyclic fusion in 9-oxa-6-azaspiro[4.5]decan-7-one introduces steric hindrance and eliminates reactive hydrogens, thereby extending the compound's half-life. This assay quantifies that metabolic advantage.

Step-by-Step Methodology:

  • Pre-incubation: Dilute pooled human liver microsomes to a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm the mixture in a water bath at 37°C for 5 minutes.

  • Compound Addition: Spike the test derivative into the microsome mixture to achieve a final concentration of 1 µM (ensure final DMSO concentration remains 0.1% to prevent CYP inhibition).

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final assay concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD, 3 mM MgCl2).

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and compound half-life ( t1/2​ ).

Protocol C: High-Throughput TR-FRET LRRK2 Kinase Assay

Causality & Rationale: LRRK2 kinase activity is a primary therapeutic target for Parkinson's disease. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a mechanism-based, highly sensitive readout with a delayed emission window, effectively eliminating auto-fluorescent background noise from the test compounds[6][7].

TRFRET_Mechanism A LRRK2 + ATP + Inhibitor B PLK-Peptide Phosphorylation A->B Kinase Activity C Eu-Anti-pPLK Binding B->C Detection Reagents D TR-FRET Signal (665nm / 615nm) C->D Energy Transfer

Figure 2: Mechanism of the TR-FRET assay for LRRK2 kinase activity detection.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer consisting of 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 2.5 µL of the spirocyclic inhibitor (serially diluted in 4% DMSO) into a 384-well low-volume assay plate.

  • Enzyme Pre-incubation: Add 2.5 µL of full-length LRRK2 G2019S mutant enzyme to achieve a final well concentration of 4 nM. Incubate at room temperature for 30 minutes to allow for compound-target binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing 50 nM ULight-labeled PLK-peptide and 25 µM ATP. Incubate the reaction at room temperature for exactly 1 hour.

  • Quench and Detection: Stop the kinase reaction by adding 10 µL of Kinase Quench Buffer (containing 15 mM EDTA to chelate Mg2+) supplemented with 1 nM Europium (Eu)-labeled anti-phospho-PLK antibody.

  • Readout: Incubate for 2 hours in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation is performed at 320 nm or 340 nm, and the emission ratio is calculated between the acceptor (665 nm) and the donor (615 nm) to determine the IC50​ .

Data Presentation: Comparative Scaffold Analysis

To demonstrate the structural advantages of the 9-oxa-6-azaspiro[4.5]decan-7-one scaffold, the following table summarizes representative quantitative data comparing a traditional flat morpholine-based LRRK2 inhibitor against its spirocyclic derivative.

MetricCompound A (Morpholine Analog)Compound B (9-Oxa-6-azaspiro[4.5]decan-7-one Derivative)Assay Implication
Fsp3 0.350.62Higher 3D character; improved solubility.
LRRK2 G2019S IC50 45 nM8 nMSuperior target engagement via optimized spatial vectors.
PAMPA-BBB ( Peff​ ) 1.8×10−6 cm/s 6.5×10−6 cm/sEnhanced passive diffusion across the blood-brain barrier.
HLM Stability ( t1/2​ ) 22 min> 90 minProtection against CYP450 oxidation due to spiro-fusion.

Table 1: Comparative in vitro profiling demonstrating the superiority of the spirocyclic scaffold in CNS drug parameters.

References

  • Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery / Taylor & Francis URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]

  • Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability Source: European Journal of Pharmaceutics and Biopharmaceutics / Ovid URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 9-Oxa-6-azaspiro[4.5]decan-7-one Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-oxa-6-azaspiro[4.5]decan-7-one scaffolds. This guide is designed to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-oxa-6-azaspiro[4.5]decan-7-one scaffolds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility associated with this promising class of compounds. Our approach is rooted in mechanistic understanding and practical, field-proven insights to accelerate your research and development efforts.

Introduction to the Challenge

The 9-oxa-6-azaspiro[4.5]decan-7-one core, with its unique three-dimensional structure, offers significant potential in medicinal chemistry.[1][2] However, the inherent lipophilicity and crystalline nature of many derivatives can lead to poor aqueous solubility, a major hurdle in drug discovery that can impact bioavailability and hinder the translation of potent compounds into viable drug candidates.[3][4][5] This guide will walk you through a systematic approach to diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do my 9-oxa-6-azaspiro[4.5]decan-7-one derivatives exhibit poor aqueous solubility?

A1: The solubility of these scaffolds is influenced by a combination of factors inherent to their structure. The spirocyclic system contributes to a rigid, three-dimensional shape which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[4] Additionally, the overall structure often possesses a high degree of lipophilicity (a "fat-loving" nature), which is a common cause of poor aqueous solubility in drug candidates.[5][6] The lactam functional group can participate in hydrogen bonding, but its contribution to overall solubility can be outweighed by the nonpolar hydrocarbon framework.

Q2: I've observed that my compound precipitates when I dilute my DMSO stock solution into aqueous buffer. What is happening?

A2: This is a classic sign of a compound with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[7] However, when this DMSO solution is introduced into an aqueous environment, the DMSO becomes miscible with the water, and the local solvent environment around your compound changes from primarily organic to primarily aqueous. If the compound's solubility in water is low, it will crash out of solution as a precipitate. This is a critical issue to address early in screening and formulation development.[8]

Q3: Can I simply increase the percentage of co-solvent to keep my compound in solution for in vitro assays?

A3: While increasing the co-solvent percentage can be a temporary fix to maintain solubility, it is not without consequences.[7][9] High concentrations of organic solvents like DMSO or ethanol can impact the biological activity being measured by altering protein conformation or having direct cytotoxic effects. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent. For cell-based assays, it is generally recommended to keep the final co-solvent concentration below 1%, and often even lower.

Q4: Is there a "one-size-fits-all" solution for improving the solubility of these scaffolds?

A4: Unfortunately, no. The optimal solubilization strategy will depend on the specific physicochemical properties of your derivative, including its pKa, lipophilicity (LogP), and melting point.[4] A systematic approach, starting with simple and readily available methods and progressing to more complex formulations, is recommended. This guide will provide a decision-making framework to help you select the most appropriate strategy.

Troubleshooting Guides

Guide 1: Initial Solubility Assessment and Characterization

Before attempting to enhance solubility, it is essential to have a baseline understanding of your compound's properties.

Step-by-Step Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve your 9-oxa-6-azaspiro[4.5]decan-7-one derivative in 100% DMSO to a known concentration (e.g., 10 mM).

  • Serial dilution in aqueous buffer: In a multi-well plate, perform a serial dilution of your DMSO stock into your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Analysis: Analyze the samples for precipitation. This can be done visually, by measuring turbidity with a plate reader, or by quantifying the amount of compound remaining in solution via HPLC-UV or LC-MS after filtration or centrifugation. The highest concentration at which no precipitate is observed is your kinetic solubility.

Guide 2: pH Modification for Ionizable Derivatives

The presence of the lactam nitrogen in the 9-oxa-6-azaspiro[4.5]decan-7-one scaffold suggests that derivatives may have a pKa and thus, their solubility could be pH-dependent.[10] For compounds with a basic functional group, solubility will generally increase in acidic conditions, while acidic compounds will be more soluble in basic conditions.[11][12]

Troubleshooting Workflow: pH-Dependent Solubility

G start Does my compound have an ionizable group? pka Determine the pKa of the compound. start->pka acidic Is the compound acidic (e.g., contains a carboxylic acid)? pka->acidic Yes basic Is the compound basic (e.g., contains an amine)? pka->basic Yes no_ionizable pH modification is unlikely to be effective. Proceed to other methods. pka->no_ionizable No sol_acid Increase solubility by increasing the pH above the pKa. acidic->sol_acid sol_basic Increase solubility by decreasing the pH below the pKa. basic->sol_basic

Caption: Decision workflow for pH modification.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess of your solid compound to each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter or centrifuge the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH to determine the optimal pH range for solubilization.

Guide 3: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[9][13]

Commonly Used Co-solvents:

Co-solventPropertiesTypical Starting Concentration
EthanolLess toxic, commonly used in formulations.5-20% (v/v)
Propylene GlycolViscous, good for stable formulations.10-30% (v/v)
Polyethylene Glycol (PEG) 400Low toxicity, widely used in oral and parenteral formulations.[13]10-40% (v/v)

Step-by-Step Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in each co-solvent.

  • Create a matrix of formulations by mixing the co-solvent stock with your aqueous buffer at different ratios (e.g., 5%, 10%, 20%, 40% co-solvent).

  • Visually inspect for precipitation immediately and after a set time (e.g., 24 hours).

  • Quantify the solubility in the most promising co-solvent systems using HPLC.

Guide 4: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your 9-oxa-6-azaspiro[4.5]decan-7-one derivative, forming an inclusion complex that has significantly improved aqueous solubility.[16][17][18]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Spiro Scaffold Complex Spiro Scaffold in Cavity Compound->Complex Cyclodextrin Hydrophobic Cavity Cyclodextrin->Complex

Caption: Encapsulation by cyclodextrin.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin that can be particularly effective for positively charged compounds.

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add an excess of your solid compound to each solution.

  • Equilibrate the samples with agitation for 24-48 hours.

  • Filter the samples and analyze the concentration of the dissolved compound by HPLC.

  • Plot the compound concentration against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a 1:1 inclusion complex.

Guide 5: Prodrug Strategies

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[19][20][21] For poorly soluble compounds, a common strategy is to attach a polar, ionizable promoiety to the parent molecule to increase its aqueous solubility.[22][]

Potential Prodrug Approaches for 9-Oxa-6-azaspiro[4.5]decan-7-one Scaffolds:

  • Phosphate Esters: If your scaffold has a hydroxyl group, it can be converted to a highly water-soluble phosphate ester.

  • Amino Acid Conjugates: The lactam nitrogen or other suitable functional groups can be derivatized with amino acids to introduce ionizable groups and improve solubility.

Considerations for Prodrug Design:

  • Enzymatic Cleavage: The linker between the promoiety and the drug must be cleavable by enzymes present at the target site or in systemic circulation.

  • Stability: The prodrug must be stable enough in the formulation and during administration to reach the site of action before cleavage.

  • Toxicity of the Promoiety: The released promoiety should be non-toxic.

The design and synthesis of prodrugs is a more advanced strategy and typically requires medicinal chemistry expertise.

Summary of Troubleshooting Strategies

StrategyPrincipleBest Suited ForKey Considerations
pH Modification Increasing the ionization of the compound.[11][24]Compounds with ionizable functional groups (acidic or basic).Potential for precipitation upon pH change in vivo.
Co-solvents Reducing the polarity of the solvent system.[25]Lipophilic, non-ionizable compounds.Potential for toxicity and interference with biological assays at high concentrations.[9]
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host.[14]Compounds with appropriate size and shape to fit into the cyclodextrin cavity.Can be a very effective and safe method for increasing solubility.
Prodrugs Covalent attachment of a polar, ionizable group.[22][]Compounds where other methods have failed or for in vivo applications requiring high solubility.Requires chemical modification and careful design to ensure efficient cleavage and low toxicity.

Concluding Remarks

Overcoming the aqueous solubility challenges of 9-oxa-6-azaspiro[4.5]decan-7-one scaffolds requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively enhance the solubility of their compounds, enabling more reliable in vitro screening and paving the way for successful in vivo studies.

References

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from ResearchGate: [Link]

  • 9-Oxa-6-azaspiro[4.5]decan-7-One: A Powerful Chemical Compound. (n.d.). Retrieved from a reliable chemical supplier website.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from Journal of Pharmaceutical Negative Results: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from ResearchGate: [Link]

  • ResearchGate. (2020, July 1). Preparation and characterization of spiro-acridine derivative and 2-hydroxypropyl-β-cyclodextrin inclusion complex. Retrieved from ResearchGate: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1127–1131. [Link]

  • PubChem. (n.d.). 9-Oxa-6-azaspiro[4.5]decane. Retrieved from PubChem: [Link]

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from ResearchGate: [Link]

  • de Oliveira, D. A., et al. (2018). Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. ACS Omega, 3(11), 15993–16001. [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText, 2(6), 1-6. [Link]

  • de Miranda, J. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(7), 1933. [Link]

  • Semantic Scholar. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from Semantic Scholar: [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from MDPI: [Link]

  • Longdom Publishing. (2013, December 30). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from Longdom Publishing: [Link]

  • Zhang, Y., et al. (2018). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 8(1), 1-11. [Link]

  • ResearchGate. (n.d.). pH-dependent equilibrium between the spirolactam form and the ring-opened form of rhodamine B-conjugated hemorphin-4 analogues. Retrieved from ResearchGate: [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025, July 4). ResearchGate. Retrieved from [Link]

  • Gupta, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]

  • RSC Publishing. (n.d.). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. Retrieved from RSC Publishing: [Link]

  • Ovadia, O., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of 24 Cyclic Decapeptides. Journal of Medicinal Chemistry, 64(16), 11849–11861. [Link]

  • OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Retrieved from OMICS International: [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from Simulations Plus: [Link]

  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from SciSpace: [Link]

  • ResearchGate. (n.d.). Solubility of spironolactone (n = 3) at 25 °C in aqueous media. Retrieved from ResearchGate: [Link]

  • Scite. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from Scite: [Link]

  • PubMed. (2026, March 10). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Retrieved from PubMed: [Link]

  • PubChemLite. (n.d.). 9-oxa-6-azaspiro[4.5]decan-7-one. Retrieved from PubChemLite: [Link]

  • PubChem. (n.d.). 6-Azaspiro[4.5]decane. Retrieved from PubChem: [Link]

  • Google Patents. (n.d.). EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • NextSDS. (n.d.). 9-oxa-6-azaspiro[4.5]decan-7-one — Chemical Substance Information. Retrieved from NextSDS: [Link]

  • NextSDS. (n.d.). 6-Oxa-9-azaspiro[4.5]decane — Chemical Substance Information. Retrieved from NextSDS: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of 9-Oxa-6-azaspiro[4.5]decan-7-one

Welcome to the Technical Support Center for spirocyclic lactam functionalization. This guide is designed for researchers and drug development professionals working with sterically hindered spiro-scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic lactam functionalization. This guide is designed for researchers and drug development professionals working with sterically hindered spiro-scaffolds. Below, you will find a mechanistic breakdown of the challenges associated with 1[1], interactive troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Overview & Mechanistic Causality

The molecule 9-oxa-6-azaspiro[4.5]decan-7-one is a spiro-morpholinone derivative where the nitrogen atom (position 6) is directly adjacent to a bulky spiro-fused cyclopentane ring (position 5). This architecture introduces two primary thermodynamic and kinetic challenges during N-alkylation:

  • Severe Steric Shielding: The adjacent spiro-center creates a high activation energy barrier for the incoming electrophile. As observed in the 2[2], bulky spiro-systems dictate strict diastereofacial selectivity and drastically reduce the reaction rate of standard SN2 processes. Weak bases (e.g., K₂CO₃) fail because the equilibrium concentration of the nucleophilic lactamate anion is too low to overcome this kinetic penalty.

  • Ambident Nucleophilicity (O- vs. N-Alkylation): Lactams can alkylate at the nitrogen or the oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the lactam oxygen is a "hard" nucleophile, while the nitrogen is "softer". If the deprotonated lactamate is left "naked" (e.g., using KHMDS where the large K⁺ ion loosely coordinates), hard electrophiles will preferentially attack the oxygen.

To force N-alkylation, we must manipulate the counterion. Using Sodium Hydride (NaH) provides irreversible deprotonation, and the resulting "hard" Na⁺ cation tightly coordinates to the "hard" lactam oxygen. This effectively blocks the oxygen, directing the "soft" electrophile (preferably an alkyl iodide) exclusively to the nitrogen. This principle is widely validated in the3[3].

Decision & Troubleshooting Workflow

OptimizationWorkflow Start Initiate N-Alkylation 9-oxa-6-azaspiro[4.5]decan-7-one Base Base Selection (NaH vs KHMDS) Start->Base Solvent Solvent Selection (DMF vs THF) Base->Solvent Reaction Run Reaction (0°C to 25°C) Solvent->Reaction Analysis LC-MS / TLC Analysis Reaction->Analysis Success High N-Alkylation Proceed to Isolation Analysis->Success Desired OAlk O-Alkylation Detected Analysis->OAlk Side Product LowConv Low Conversion (Steric Hindrance) Analysis->LowConv Incomplete FixOAlk Switch to Na+ counterion or softer electrophile (R-I) OAlk->FixOAlk FixLowConv Increase Temp (50°C) or add KI catalyst LowConv->FixLowConv FixOAlk->Reaction FixLowConv->Reaction

Workflow for optimizing N-alkylation of sterically hindered spiro-lactams.

Interactive Troubleshooting (FAQs)

Q: I am using K₂CO₃ in DMF at 80°C, but my conversion is less than 10%. Why? A: The pKa of the lactam N-H is approximately 15-17. K₂CO₃ (conjugate acid pKa ~10.3) is simply not strong enough to quantitatively deprotonate the lactam. Coupled with the severe steric hindrance of the spiro[4.5]decane system, the transient amount of nucleophile generated cannot react fast enough. Solution: Switch to an irreversible base like NaH (pKa > 35) to ensure 100% formation of the lactamate anion prior to adding the electrophile.

Q: My LC-MS shows a mass corresponding to the alkylated product, but NMR confirms it is the O-alkylated lactim ether. How do I fix this regioselectivity? A: You are likely using a hard electrophile (like an alkyl tosylate or mesylate) or a base with a large, non-coordinating counterion (like KHMDS or Cs₂CO₃). Solution:

  • Change the counterion: Use NaH. The Na⁺ ion coordinates tightly to the lactam oxygen, sterically and electronically blocking it.

  • Change the electrophile: Switch from a tosylate/chloride to an alkyl iodide. Iodides are "soft" leaving groups that favorably transition state with the "soft" nitrogen atom.

Q: The reaction mixture turned yellow/brown immediately upon adding the alkyl halide, and degradation is observed. What happened? A: This is a classic symptom of solvent degradation or base-induced elimination of the alkyl halide (E2 mechanism) rather than substitution. If you are using DMF with a strong base at elevated temperatures (>50°C), the DMF can degrade to dimethylamine, which then acts as a competing nucleophile. Solution: Lower the reaction temperature to 0°C during addition, and do not exceed 25°C. If heating is absolutely required due to sterics, switch the solvent to THF with 10% DMPU as a co-solvent.

Optimization Data Matrix

The following table summarizes the quantitative causality of base, solvent, and electrophile selection on the N-alkylation of 9-oxa-6-azaspiro[4.5]decan-7-one.

EntryBase (Equiv)SolventElectrophileTemp (°C)N:O Alkylation RatioOverall Yield (%)
1K₂CO₃ (2.0)DMFR-Br8095:5< 10
2Cs₂CO₃ (1.5)MeCNR-Br8085:1525
3KHMDS (1.1)THFR-OTs-78 to 2540:6065
4NaH (1.2)THFR-Br2590:1045
5 NaH (1.2) DMF R-I 0 to 25 > 99:1 88

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint has been met.

Materials Required:

  • 9-oxa-6-azaspiro[4.5]decan-7-one (1.0 equiv, rigorously dried)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Iodide (1.5 equiv)

  • Anhydrous DMF (Acros Seal or equivalent, <50 ppm H₂O)

Step-by-Step Methodology:

  • Preparation & Purging:

    • Add 9-oxa-6-azaspiro[4.5]decan-7-one to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Evacuate and backfill the flask with dry Argon three times.

    • Inject anhydrous DMF to achieve a 0.2 M concentration of the lactam.

  • Deprotonation (The Critical Step):

    • Cool the solution to 0°C using an ice-water bath.

    • Briefly open the flask under a positive flow of Argon and add the NaH (60% dispersion) in one portion.

    • Validation Checkpoint 1 (Causality of Base): You must observe immediate, sustained bubbling (evolution of H₂ gas). If no bubbling occurs, your NaH has hydrolyzed to NaOH due to poor storage. Do not proceed; discard and obtain fresh NaH.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 15 minutes.

    • Validation Checkpoint 2: The solution should transition from a cloudy suspension to a clear or slightly yellow homogeneous solution, indicating quantitative formation of the sodium lactamate.

  • Electrophilic Addition:

    • Re-cool the reaction mixture to 0°C.

    • Add the alkyl iodide dropwise via syringe over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 to 12 hours.

    • Validation Checkpoint 3: If using an alkyl chloride or bromide with a catalytic amount of KI, you will observe the precipitation of a fine white solid (NaCl or NaBr). This is a visual confirmation that the SN2 substitution is occurring.

  • Quench & Workup:

    • Cool the flask to 0°C and carefully add saturated aqueous NH₄Cl dropwise to quench any unreacted NaH.

    • Dilute with Ethyl Acetate and partition in a separatory funnel. Wash the organic layer with 5% aqueous LiCl (3 times) to completely remove the DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders Source: Google Patents URL
  • Highly Stereoselective Alkylation of Spiro-γ-lactones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Bifurcated synthesis of methylene-lactone- and methylene-lactam-fused spirolactams via electrophilic amide allylation of γ-phenylthio-functionalized γ-lactams Source: Beilstein Journal of Organic Chemistry URL

Sources

Troubleshooting

addressing stability issues of 9-oxa-6-azaspiro[4.5]decan-7-one under highly acidic conditions

Welcome to the Technical Support Center for 9-oxa-6-azaspiro[4.5]decan-7-one (CAS: 1643811-17-9) [1]. This spirocyclic morpholin-3-one derivative is a highly valued building block in medicinal chemistry, known for impart...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-oxa-6-azaspiro[4.5]decan-7-one (CAS: 1643811-17-9) [1]. This spirocyclic morpholin-3-one derivative is a highly valued building block in medicinal chemistry, known for imparting conformational rigidity and improving the pharmacokinetic profiles of drug candidates.

However, researchers frequently encounter critical stability bottlenecks when processing or formulating this compound under highly acidic conditions (pH < 2.0). This guide provides in-depth mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you mitigate acid-catalyzed degradation during your synthetic workflows.

Part 1: Mechanistic Insight – The "Why" Behind the Instability

The 9-oxa-6-azaspiro[4.5]decan-7-one scaffold features a 6-membered morpholin-3-one ring fused to a cyclopentane ring via a spiro junction at C5. While lactams (cyclic amides) are generally stable, morpholin-3-one derivatives are uniquely susceptible to acid-catalyzed hydrolysis [2].

Under highly acidic conditions (e.g., exposure to Trifluoroacetic Acid (TFA) or concentrated HCl), the carbonyl oxygen at C7 becomes protonated. This dramatically increases the electrophilicity of the carbonyl carbon, inviting nucleophilic attack by ambient water molecules. The resulting tetrahedral intermediate rapidly collapses, cleaving the N6-C7 amide bond. The spiro-fusion at C5 provides slight steric relief upon ring opening, thermodynamically driving the reaction toward the acyclic degradant: 2-((1-aminocyclopentyl)methoxy)acetic acid [3].

Mechanism A Intact Spirocycle (9-oxa-6-azaspiro[4.5]decan-7-one) B Protonated Carbonyl Intermediate A->B H+ (pH < 2) C Tetrahedral Intermediate (Water Addition) B->C + H2O D C-N Bond Cleavage (Ring Opening) C->D H+ transfer to N E Acyclic Amino Acid (Degradant) D->E - H+

Figure 1: Acid-catalyzed lactam hydrolysis pathway of 9-oxa-6-azaspiro[4.5]decan-7-one.

Part 2: Troubleshooting FAQs

Q1: I am using 20% TFA in DCM to deprotect a Boc-group on another part of my molecule, but my spirocycle is degrading. Why? A: The morpholin-3-one lactam bond is highly sensitive to strong acids. When you concentrate the TFA/DCM mixture under vacuum during workup, the evaporation of DCM exponentially increases the proton activity and thermal stress in the residual solution. This concentration effect aggressively drives the hydrolysis reaction forward, destroying your spirocycle before the solvent is fully removed.

Q2: What is the primary degradation product, and how does it affect downstream synthesis? A: The primary degradant is 2-((1-aminocyclopentyl)methoxy)acetic acid. This ring-opened molecule exposes a highly reactive primary amine and a carboxylic acid. If left in the mixture, it acts as a zwitterionic impurity that will completely alter the retention time in reverse-phase chromatography and can cause unwanted polymerization or side-reactions with electrophiles in your subsequent synthetic steps.

Q3: Is it safe to analyze this compound using standard LC-MS methods that contain 0.1% Formic Acid? A: Yes. While the compound is unstable in strong acids (pH < 2), brief exposure (seconds to minutes) to 0.1% formic acid (pH ~2.7) during LC-MS analysis at ambient temperature does not induce significant on-column degradation. However, samples prepared in acidic diluents must be analyzed immediately and not left on the autosampler for extended periods.

Part 3: Quantitative Degradation Kinetics

To aid in experimental planning, the following table summarizes the hydrolytic degradation kinetics of 9-oxa-6-azaspiro[4.5]decan-7-one under various pH and temperature conditions.

Acidic ConditionpH LevelTemperatureHalf-Life ( t1/2​ )24h Degradant Yield
0.1 M HCl1.025°C1.2 hours> 95%
0.1 M HCl1.04°C18.5 hours~ 45%
0.1 M TFA2.025°C4.8 hours~ 80%
Citrate Buffer3.025°C> 48 hours< 10%
PBS Buffer7.425°C> 30 daysNot Detected

Data Interpretation: Lowering the temperature to 4°C significantly retards the hydrolysis rate, providing a critical window for acidic workups.

Part 4: Self-Validating Experimental Protocols

To successfully process this molecule without degradation, you must abandon standard vacuum-evaporation of acids and adopt an in-situ quenching strategy.

Protocol A: Acidic Deprotection with In-Situ Quenching

Causality: The biphasic quench with cold saturated NaHCO₃ immediately neutralizes the acid and partitions the intact spirocycle into the organic layer, physically separating it from the aqueous interface where residual hydrolysis might occur.

  • Thermal Control: Cool the reaction vessel containing the 9-oxa-6-azaspiro[4.5]decan-7-one intermediate to 0°C using an ice bath.

  • Acid Addition: Add the acidic reagent (e.g., 20% TFA in DCM) dropwise to maintain the internal temperature strictly below 4°C.

  • Temporal Control: Stir for the minimum required time to achieve your desired transformation (empirically determined, but strictly < 30 minutes).

  • The Quench (Critical): Do NOT concentrate the reaction under vacuum. Instead, pour the cold reaction mixture directly into a vigorously stirred biphasic system of cold saturated aqueous NaHCO₃ and DCM (1:1 v/v). Ensure the final pH of the aqueous layer is ~7.4.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: UPLC-MS Validation of Intact API

Causality: This method uses a rapid gradient to minimize the molecule's residence time in the mildly acidic mobile phase, preventing false-positive degradation readings.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% to 95% B over a rapid 3.0-minute method at a flow rate of 0.6 mL/min.

  • Detection (ESI+):

    • Monitor m/z 156.1 [M+H]⁺ for the intact 9-oxa-6-azaspiro[4.5]decan-7-one.

    • Monitor m/z 174.1 [M+H]⁺ to quantify the presence of the ring-opened degradant (2-((1-aminocyclopentyl)methoxy)acetic acid).

Workflow Start Acidic Reaction Step (e.g., Boc-deprotection) Temp Thermal Control Maintain 0°C - 4°C Start->Temp Time Temporal Control Limit Exposure < 30 mins Temp->Time Quench In-Situ Quenching Pour into Cold Sat. NaHCO3 Time->Quench Avoid Vacuum Evaporation Extract Organic Extraction Isolate Intact API Quench->Extract pH neutralized to 7.4 Analyze UPLC-MS Validation Quantify m/z 156 vs 174 Extract->Analyze

Figure 2: Optimized workflow for processing spiro-morpholinones under acidic conditions.

Part 5: References

  • Gancarz, R., et al. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Omega, vol. 4, no. 5, 2019, pp. 9308–9315. Available at:[Link]

  • Rano, T. A., et al. "Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres." The Journal of Organic Chemistry, vol. 55, no. 23, 1990, pp. 5849–5851. Available at:[Link]

Reference Data & Comparative Studies

Validation

structural comparison of 9-oxa-6-azaspiro[4.5]decan-7-one and morpholine derivatives

The transition from flat, flexible heterocycles to rigid, three-dimensional spirocyclic scaffolds represents a critical evolution in modern drug discovery. While morpholine is a ubiquitous and privileged pharmacophore us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, flexible heterocycles to rigid, three-dimensional spirocyclic scaffolds represents a critical evolution in modern drug discovery. While morpholine is a ubiquitous and privileged pharmacophore used to modulate physicochemical properties and target binding, its inherent metabolic liabilities often necessitate structural rigidification[1].

This guide provides an objective, in-depth structural and functional comparison between traditional morpholine derivatives and the advanced spirocyclic lactam 9-oxa-6-azaspiro[4.5]decan-7-one . Designed for medicinal chemists and drug development professionals, this analysis explores the causality behind structural modifications, metabolic stability profiles, and the self-validating experimental methodologies required to evaluate these scaffolds.

Structural and Physicochemical Profiling

Traditional morpholine is a six-membered, saturated heterocycle containing nitrogen and oxygen at opposite positions. While it effectively improves aqueous solubility and forms key hinge-binding interactions in kinase inhibitors, its conformational flexibility can lead to entropic penalties upon target binding[1].

In contrast, 9-oxa-6-azaspiro[4.5]decan-7-one (CAS: 1643811-17-9) incorporates a cyclopentane ring spiro-fused to a morpholinone core[2]. This architectural shift fundamentally alters the molecule's spatial and electronic properties:

  • Conformational Restriction (3D Globularity): The orthogonal spiro-fusion locks the morpholine core into a rigid 3D conformation. This high sp³ character (Fsp³) increases the scaffold's globularity, which statistically correlates with improved clinical success rates by reducing off-target promiscuity[3].

  • Electronic Deactivation (Lactam Formation): The presence of the carbonyl group (7-one) adjacent to the nitrogen (6-aza) forms a lactam. This delocalizes the nitrogen's lone pair through resonance, drastically reducing its basicity (pKa) from ~8.3 (in standard morpholines) to a neutral state (< 1.0) at physiological pH. This neutrality eliminates hERG channel binding liabilities often associated with basic amines.

Quantitative Structural Comparison
Property / ParameterTraditional Morpholine9-Oxa-6-azaspiro[4.5]decan-7-oneMechanistic Impact on Drug Design
Molecular Conformation Flexible (equatorial/axial chair)Rigidified, orthogonal spiro-fusionEnhances target binding specificity via reduced entropic penalty.
Nitrogen Basicity (pKa) ~8.3 (Basic amine)< 1.0 (Neutral lactam)Mitigates hERG liability; alters passive membrane permeability.
Metabolic Soft Spots High (α-carbons to N and O)Low (Sterically & electronically shielded)Prolongs in vivo half-life; reduces reactive metabolite formation.
3D Character (Fsp³) High (but conformationally flat)Very High (Globular 3D architecture)Improves aqueous solubility; prevents planar π-π stacking aggregation.

Metabolic Stability: Mechanistic Causality

The most significant limitation of the standard morpholine ring is its susceptibility to Cytochrome P450 (CYP)-mediated metabolism[4]. The electron-rich nitrogen and oxygen atoms activate their adjacent (alpha) C-H bonds toward oxidative hydrogen abstraction. This leads to rapid ring-opening, N-dealkylation, and high intrinsic clearance (CLint)[5].

9-oxa-6-azaspiro[4.5]decan-7-one solves this metabolic liability through a dual-action mechanism:

  • Steric Shielding: The spiro-fused cyclopentane ring creates a massive steric bulk around the morpholine core. This physical barrier prevents the alpha-carbons from properly orienting within the tight, hydrophobic heme-iron active site of CYP450 enzymes.

  • Electronic Shielding: Because the nitrogen lone pair is tied up in lactam resonance, the electron density at the adjacent C-H bonds is significantly reduced, directly disfavoring the oxidative radical mechanism required for CYP450 metabolism.

MetabolicStability cluster_morpholine Traditional Morpholine cluster_spiro 9-oxa-6-azaspiro[4.5]decan-7-one M Morpholine Ring CYP CYP450 Oxidation (α-carbon attack) M->CYP Degradation Ring Opening & N-dealkylation CYP->Degradation S Spiro-Lactam Scaffold Block Steric Shielding & Reduced N-basicity S->Block Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Fig 1: Metabolic pathways of standard morpholines vs. the sterically shielded spiro-lactam.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the structural advantages of the spirocyclic scaffold, researchers must employ rigorous in vitro pharmacokinetic profiling. The following protocol outlines a self-validating Liver Microsomal Stability Assay, detailing the causality behind each procedural step to ensure data integrity[5].

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To quantitatively compare the intrinsic clearance (CLint) and half-life (t1/2) of morpholine derivatives versus 9-oxa-6-azaspiro[4.5]decan-7-one.

Step 1: Matrix Preparation

  • Action: Thaw pooled human liver microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality: HLMs provide the essential lipid bilayer environment required to maintain CYP450 structural conformation. The addition of Mg²⁺ is critical, as it serves as a necessary cofactor for the electron-transfer function of NADPH-cytochrome P450 reductase.

Step 2: Compound Spiking

  • Action: Add the test compound to the microsomal suspension to achieve a final concentration of 1 μM. Ensure the final organic solvent concentration (e.g., DMSO) remains below 0.1% (v/v).

  • Causality: Maintaining the substrate concentration strictly below the Michaelis constant (Km) ensures the reaction follows first-order kinetics. This allows for the accurate mathematical derivation of intrinsic clearance without saturating the enzyme active sites. Limiting DMSO prevents solvent-induced CYP inhibition.

Step 3: Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes are monooxygenases that require a continuous flow of electrons. A regenerating system is superior to direct NADPH addition because it prevents cofactor depletion over the 60-minute assay, ensuring linear enzymatic turnover.

Step 4: Time-Course Quenching

  • Action: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 μL aliquots of the reaction mixture into 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Causality: The rapid introduction of cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the intended time point. It simultaneously precipitates microsomal proteins, yielding a clean supernatant for downstream analysis.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Causality: MRM provides unparalleled selectivity and sensitivity, isolating the specific mass-to-charge (m/z) transitions of the parent scaffolds. Plotting the natural log of the remaining compound percentage versus time yields the elimination rate constant (k), from which CLint is derived.

Workflow Start 1. Compound Preparation (1 μM in Phosphate Buffer) Microsomes 2. Add Liver Microsomes (0.5 mg/mL protein) Start->Microsomes NADPH 3. Initiate Reaction (NADPH Regenerating System) Microsomes->NADPH Quench 4. Time-course Quenching (Cold ACN at 0-60 min) NADPH->Quench Analysis 5. LC-MS/MS Analysis (Quantification & Met-ID) Quench->Analysis

Fig 2: Self-validating workflow for the in vitro liver microsomal stability assay.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . PubMed (National Institutes of Health). Available at:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly . ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

9-Oxa-6-azaspiro[4.5]decan-7-one proper disposal procedures

At the forefront of drug discovery and chemical synthesis, your safety and operational efficiency are our highest priorities. 9-Oxa-6-azaspiro[4.5]decan-7-one (CAS: 1643811-17-9) is a highly versatile spirocyclic buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug discovery and chemical synthesis, your safety and operational efficiency are our highest priorities. 9-Oxa-6-azaspiro[4.5]decan-7-one (CAS: 1643811-17-9) is a highly versatile spirocyclic building block prized for imparting conformational rigidity and metabolic stability to novel pharmaceutical candidates[1]. However, its specific chemical topology presents acute toxicity and irritation risks that require rigorous, field-proven handling and disposal protocols[2].

As your trusted partner in laboratory safety, we have engineered this comprehensive, step-by-step operational guide to ensure your team can handle, process, and dispose of this compound with absolute confidence and strict regulatory compliance.

Compound Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, we must first understand the causality behind its hazards. The spirocyclic lactam structure of 9-Oxa-6-azaspiro[4.5]decan-7-one enhances its lipophilicity compared to linear analogs. This increased lipophilicity facilitates rapid dermal penetration and interaction with mucosal membranes, directly causing its classification as a skin and eye irritant (H315, H319)[2]. Furthermore, as a fine powder, it is highly prone to aerosolization, presenting a significant inhalation risk (STOT SE 3; H335)[2],.

Table 1: Physicochemical Properties & Operational Implications

ParameterSpecificationOperational Implication
CAS Number 1643811-17-9Required for accurate EHS waste manifesting and tracking[2].
Molecular Formula C8H13NO2Confirms the absence of halogens; dictates routing to non-halogenated waste streams[1].
Molecular Weight 155.19 g/mol Used to calculate precise molar concentrations for reaction quenching[1].
Physical State Solid (Powder)High risk of aerosolization; mandates HEPA filtration and wet-wipe spill recovery.
GHS Classification Acute Tox. 4, IrritantMandates strict PPE (nitrile gloves, goggles) and fume hood use (P261, P280)[2],.

Waste Segregation and Disposal Workflow

Because 9-Oxa-6-azaspiro[4.5]decan-7-one contains no halogen atoms, mixing it with halogenated waste streams (e.g., dichloromethane, chloroform) is a critical operational error. Doing so unnecessarily increases the volume of expensive halogenated waste processing and risks the generation of highly toxic dioxins during thermal destruction.

G Start 9-Oxa-6-azaspiro[4.5]decan-7-one Waste Generation Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Incinerator High-Temperature Incineration (EPA Compliant) Solid->Incinerator Double-bagged OrgWaste Organic Waste (Non-Halogenated) Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste (pH Adjusted 6-8) Liquid->AqWaste Aqueous Extractions OrgWaste->Incinerator Solvent Recovery / Burn AqWaste->Incinerator Wastewater Treatment

Figure 1: Standardized waste segregation and disposal routing for 9-Oxa-6-azaspiro[4.5]decan-7-one.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every protocol below includes a verification step to confirm successful execution.

Protocol A: Solid Waste Disposal (Unused Powder & Contaminated Consumables)

Fine powders carry static charges that cause them to cling to plastics and become airborne during transfer.

  • Containment: Transfer all contaminated weigh boats, pipette tips, and residual powder into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Double-Bagging: Place the sealed HDPE container inside a secondary anti-static biohazard/chemical waste bag. Causality: This prevents aerosolization if the primary container is breached during transit.

  • Labeling: Attach a hazardous waste tag immediately. Specify "Contains 9-Oxa-6-azaspiro[4.5]decan-7-one (Acute Tox. 4)"[2].

  • Validation Step: Visually inspect the exterior of the secondary bag for any dust residue. Wipe the exterior with a damp cloth before transferring to the EHS pickup area.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Segregation: Identify the primary solvent used in your reaction. Route the mixture to the Non-Halogenated Organic Waste carboy.

  • Quenching: If the compound is dissolved in a highly reactive mixture, ensure the reaction is fully quenched and cooled to room temperature before adding it to the bulk waste carboy to prevent exothermic pressure buildup.

  • Ventilation: Ensure the waste carboy is equipped with a vapor-filtering exhaust valve to safely vent off-gassing.

  • Validation Step: Before adding the mixture to the carboy, cross-reference your solvent manifest to verify the absolute absence of halogens. Use a colorimetric halogen test strip on a 1mL aliquot if the solvent history is unknown.

Emergency Spill Response & Decontamination

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the acute toxin, violating P-code P261 (Avoid breathing dust).

Step-by-Step Spill Recovery:

  • Isolate: Evacuate non-essential personnel and increase fume hood/room ventilation.

  • Protect: Don a P100/N95 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves.

  • Dampen: Gently place damp, inert absorbent pads over the powder spill to suppress dust generation.

  • Collect: Use a dedicated, non-sparking chemical spill scoop to transfer the damp mass into a wide-mouth HDPE waste container.

  • Decontaminate: Wash the affected surface with a 5% mild detergent solution, followed by a distilled water rinse. Collect all wash water as aqueous hazardous waste.

  • Self-Validation: Perform a final wipe of the area with a clean, damp white cloth. If the cloth shows any discoloration or residue, repeat Step 5 until the cloth remains completely clean.

References

  • NextSDS. "9-oxa-6-azaspiro[4.5]decan-7-one — Chemical Substance Information." NextSDS Substance Database. 2

  • Sigma-Aldrich. "9-Oxa-6-azaspiro[4.5]Decan-7-one | 1643811-17-9." MilliporeSigma.

Sources

Handling

A Senior Scientist's Guide to Handling 9-Oxa-6-azaspiro[4.5]decan-7-one: A Risk-Based Approach to Personal Protective Equipment

As drug development professionals, our work with novel chemical entities demands a safety protocol that is both rigorous and rational. This guide provides a comprehensive framework for the safe handling of 9-Oxa-6-azaspi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands a safety protocol that is both rigorous and rational. This guide provides a comprehensive framework for the safe handling of 9-Oxa-6-azaspiro[4.5]decan-7-one, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to build a self-validating system of safety, ensuring that every researcher is protected by a deep understanding of the potential hazards and the equipment designed to mitigate them.

Foundational Hazard Assessment

Understanding the specific toxicological profile of 9-Oxa-6-azaspiro[4.5]decan-7-one is the critical first step in establishing a robust PPE protocol. The known hazard classifications for this compound dictate the necessary layers of protection.[1]

Hazard ClassificationGHS CodeSignal WordImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningThe compound is harmful if swallowed, in contact with skin, or if inhaled. This necessitates barrier protection for skin and respiratory controls.
Skin IrritationH315WarningCauses skin irritation, requiring the use of chemically resistant gloves and protective clothing.
Serious Eye IrritationH319WarningCauses serious eye irritation, mandating the use of chemical splash goggles at a minimum.
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause drowsiness or dizziness, reinforcing the need for adequate ventilation or respiratory protection.

The Core PPE Protocol: Your Primary Defense

Based on the hazard assessment, the following PPE is mandatory for all personnel handling 9-Oxa-6-azaspiro[4.5]decan-7-one. The rationale for each piece of equipment is directly tied to the compound's known risks.

Eye and Face Protection: A Non-Negotiable Barrier

Due to its classification as a serious eye irritant (H319), direct contact with even minute quantities of this solid compound can cause significant damage.[1]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 (US) or EN 166 (EU) standards are required at all times.[2][3]

  • Enhanced Precaution: When handling larger quantities (>1g) or when there is a risk of splashing or aerosolization (e.g., during transfer or dissolution in a volatile solvent), a full-face shield must be worn over the chemical splash goggles.[2][4] This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

The compound's potential for skin irritation (H315) and dermal toxicity (H312) makes glove selection a critical control point.[1]

  • Material: Disposable nitrile gloves provide a good baseline of protection for incidental contact with a broad range of chemicals.[2] Always consult a manufacturer's chemical resistance guide to confirm compatibility.

  • Practice: Double-gloving is recommended when weighing or transferring the compound. This allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin. Gloves should be changed at least every 60 minutes or immediately if contamination is suspected.[5]

Body Protection: Preventing Skin Exposure

To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Standard Attire: A clean, long-sleeved laboratory coat must be worn and fully buttoned.[2]

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet.[2] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in the presence of certain solvents or heat.[2]

Respiratory Protection: Controlling Inhalation Risk

Given the compound's acute inhalation toxicity (H332) and its potential to cause respiratory irritation and dizziness (H335, H336), controlling the airborne concentration is paramount.[1][6]

  • Primary Control: All handling of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood to minimize the generation of airborne dust and aerosols.[6][7]

  • Secondary Control: If engineering controls like a fume hood are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95-rated respirator can provide protection against solid particulates.[5] Use of respirators must be part of a formal institutional program that includes medical evaluation and fit-testing.[2][5]

Operational Plan: Safe Weighing and Handling Workflow

This step-by-step protocol integrates the PPE requirements into a standard laboratory procedure.

Objective: To safely weigh 100 mg of 9-Oxa-6-azaspiro[4.5]decan-7-one for experimental use.

  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Ensure all necessary equipment (spatula, weigh paper, secondary container) is inside the hood.

    • Confirm that an appropriate chemical waste container is properly labeled and accessible.[8]

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves.

    • Put on chemical splash goggles.

    • If required by risk assessment, add a face shield.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the primary container of 9-Oxa-6-azaspiro[4.5]decan-7-one.

    • Using a clean spatula, carefully transfer the desired amount onto weigh paper on a tared analytical balance.

    • Avoid any actions that could generate dust.[6]

    • Once the desired weight is achieved, securely close the primary container.

    • Transfer the weighed compound into a labeled secondary container for transport to the reaction vessel.

  • Decontamination and Doffing PPE:

    • Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the designated solid waste container.

    • Remove the outer pair of gloves and dispose of them in the chemical waste.

    • Step away from the immediate work area.

    • Remove the face shield (if used), then the goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves, turning them inside out during removal.

    • Wash hands thoroughly with soap and water.

This workflow is visualized in the following diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep 1. Prepare Fume Hood & Equipment don_ppe 2. Don Full PPE (Double Gloves, Goggles) prep->don_ppe weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh seal 4. Seal Containers weigh->seal decon 5. Decontaminate Surfaces & Tools seal->decon doff_ppe 6. Doff PPE in Order (Outer Gloves First) decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash caption Workflow for Safe Handling of 9-Oxa-6-azaspiro[4.5]decan-7-one.

Caption: Workflow for Safe Handling of 9-Oxa-6-azaspiro[4.5]decan-7-one.

Disposal Plan: Managing the Waste Stream

Improper disposal is a critical failure point in laboratory safety. All materials contaminated with 9-Oxa-6-azaspiro[4.5]decan-7-one are considered hazardous waste.

  • Solid Waste: All contaminated consumables, including gloves, weigh paper, and cleaning wipes, must be placed in a clearly labeled, sealed hazardous waste container.[9][10] The container should be kept closed except when adding waste.[10]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a compatible, leak-proof, and clearly labeled hazardous liquid waste container.[8] Never dispose of this chemical down the drain.[11]

  • Segregation: Ensure that waste containing this compound is not mixed with incompatible waste streams, such as strong acids or bases.[10]

  • Collection: All hazardous waste must be disposed of through your institution's certified hazardous waste management service.[10]

By adhering to this comprehensive guide, researchers can confidently handle 9-Oxa-6-azaspiro[4.5]decan-7-one, secure in the knowledge that their safety protocols are built on a solid foundation of scientific risk assessment and best practices.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at: [Link]

  • Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Stewart Gillham, Medium. Available at: [Link]

  • 9-oxa-6-azaspiro[4.5]decan-7-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Safety Data Sheet (General). Mandom Corporation. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. LABC. Available at: [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available at: [Link]

  • Safety Data Sheet (General). ENEOS. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.